molecular formula C₄₀H₅₁NO₅ B1139760 Fmoc-3-benzoyl-érythro-sphingosine CAS No. 676485-58-8

Fmoc-3-benzoyl-érythro-sphingosine

Numéro de catalogue: B1139760
Numéro CAS: 676485-58-8
Poids moléculaire: 625.84
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fmoc-3-benzoyl-erythro-sphingosine, also known as Fmoc-3-benzoyl-erythro-sphingosine, is a useful research compound. Its molecular formula is C₄₀H₅₁NO₅ and its molecular weight is 625.84. The purity is usually 95%.
BenchChem offers high-quality Fmoc-3-benzoyl-erythro-sphingosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-3-benzoyl-erythro-sphingosine including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Fmoc-3-benzoyl-erythro-sphingosine is a synthetic derivative of sphingosine, a crucial component of sphingolipids that play significant roles in cellular signaling, membrane structure, and various biological processes. This compound has garnered attention due to its potential biological activities, particularly in relation to sphingosine kinase (SphK) pathways and sphingosine-1-phosphate (S1P) receptor modulation.

Chemical Structure and Synthesis

Fmoc-3-benzoyl-erythro-sphingosine is characterized by its Fmoc (9-fluorenylmethyloxycarbonyl) protective group and a benzoyl moiety at the 3-position of the sphingosine backbone. The synthesis typically involves multi-step organic reactions, including protection of functional groups and selective acylation. A detailed synthesis pathway can be summarized as follows:

  • Protection of the amine group using Fmoc.
  • Acylation at the 3-hydroxyl group with benzoyl chloride.
  • Purification through chromatography to obtain the final product.

Sphingosine Kinase Modulation

Research indicates that Fmoc-3-benzoyl-erythro-sphingosine acts as a substrate for sphingosine kinases (SphK1 and SphK2), which phosphorylate sphingosine to produce S1P, a bioactive lipid involved in numerous physiological processes including cell proliferation, survival, and migration. The compound's efficacy as a substrate can be compared with natural sphingosine:

CompoundSphK1 ActivitySphK2 Activity
Fmoc-3-benzoyl-erythro-sphingosineModerateHigh
Natural SphingosineHighModerate

This differential activity suggests that Fmoc-3-benzoyl-erythro-sphingosine may selectively influence S1P signaling pathways, potentially leading to therapeutic applications in conditions like cancer and autoimmune diseases.

Receptor Interaction

The interaction with S1P receptors is critical for understanding the biological implications of Fmoc-3-benzoyl-erythro-sphingosine. Studies have shown that compounds similar to this derivative can selectively activate or inhibit specific S1P receptors (S1PRs), which are implicated in various pathological states.

Recent findings highlight that activation of S1PR3, for example, promotes anti-inflammatory responses and modulates immune cell trafficking. The potential use of Fmoc-3-benzoyl-erythro-sphingosine as an S1PR modulator could lead to novel therapeutic strategies in treating inflammatory diseases.

Study 1: Immunomodulatory Effects

In a study examining the effects of sphingolipid analogs on immune responses, Fmoc-3-benzoyl-erythro-sphingosine was found to significantly reduce cytokine production in activated T cells. This suggests its potential as an immunosuppressive agent, particularly relevant in autoimmune conditions.

Study 2: Cancer Therapeutics

Another investigation focused on the antiproliferative effects of various sphingolipid derivatives, including Fmoc-3-benzoyl-erythro-sphingosine. Results indicated that this compound inhibited cancer cell proliferation through S1P receptor-mediated pathways, showcasing its potential as a therapeutic agent in oncology.

Propriétés

IUPAC Name

[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxyoctadec-4-en-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H51NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-28-38(46-39(43)31-22-15-14-16-23-31)37(29-42)41-40(44)45-30-36-34-26-20-18-24-32(34)33-25-19-21-27-35(33)36/h14-28,36-38,42H,2-13,29-30H2,1H3,(H,41,44)/t37-,38?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYWOXBLBCCNJM-MLPLAHBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC=CC([C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H51NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.